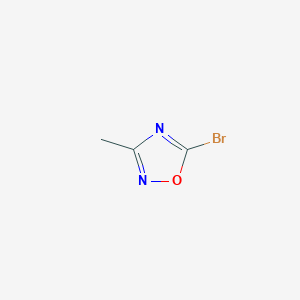

5-Brom-3-methyl-1,2,4-oxadiazol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

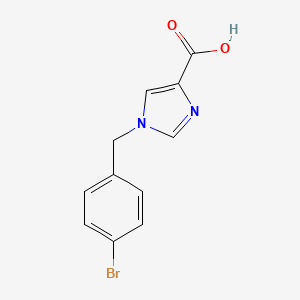

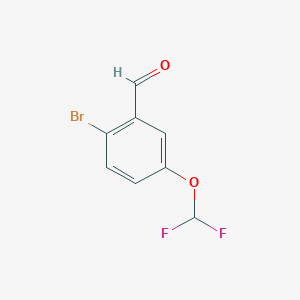

5-Bromo-3-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains a five-membered ring with one oxygen atom and two nitrogen atoms. This compound is part of the oxadiazole family, which is known for its diverse applications in medicinal chemistry, materials science, and agrochemicals. The presence of bromine and methyl groups in the structure of 5-Bromo-3-methyl-1,2,4-oxadiazole imparts unique chemical properties that make it valuable for various scientific research and industrial applications.

Wissenschaftliche Forschungsanwendungen

5-Bromo-3-methyl-1,2,4-oxadiazole has a wide range of applications in scientific research, including:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and antibacterial activities.

Materials Science: The compound is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Agrochemicals: It serves as a precursor for the synthesis of pesticides and herbicides, contributing to agricultural productivity.

Biological Research: The compound is studied for its interactions with biological macromolecules, providing insights into enzyme inhibition and receptor binding mechanisms.

Wirkmechanismus

Target of Action

The primary targets of 5-Bromo-3-methyl-1,2,4-oxadiazole are infectious agents such as bacteria, viruses, and parasites . The compound is part of a class of heterocyclic scaffolds known as 1,2,4-oxadiazoles, which have been synthesized as anti-infective agents .

Mode of Action

It is known that 1,2,4-oxadiazoles interact with their targets through hydrogen bond acceptor properties . The electronegativities of nitrogen and oxygen in the oxadiazole ring structure allow for this interaction, with nitrogen being a stronger hydrogen bond acceptor than oxygen .

Result of Action

The result of the action of 5-Bromo-3-methyl-1,2,4-oxadiazole is the inhibition of the growth and proliferation of infectious agents, thereby helping to control and eliminate infections .

Biochemische Analyse

Biochemical Properties

5-Bromo-3-methyl-1,2,4-oxadiazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as thymidylate synthase and topoisomerase II, which are crucial for DNA synthesis and cell division . The compound’s interactions with these enzymes can lead to enzyme inhibition, thereby affecting cellular processes. Additionally, 5-Bromo-3-methyl-1,2,4-oxadiazole has shown potential in binding to proteins involved in signal transduction pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of 5-Bromo-3-methyl-1,2,4-oxadiazole on various cell types and cellular processes are profound. It has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to altered cellular responses . Furthermore, 5-Bromo-3-methyl-1,2,4-oxadiazole has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels.

Molecular Mechanism

The molecular mechanism of action of 5-Bromo-3-methyl-1,2,4-oxadiazole involves several key interactions at the molecular level. The compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 5-Bromo-3-methyl-1,2,4-oxadiazole can bind to the active sites of enzymes such as thymidylate synthase, leading to competitive inhibition and disruption of enzyme activity . Additionally, the compound can interact with DNA and RNA, affecting their stability and function . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-3-methyl-1,2,4-oxadiazole have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-3-methyl-1,2,4-oxadiazole is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of 5-Bromo-3-methyl-1,2,4-oxadiazole vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, 5-Bromo-3-methyl-1,2,4-oxadiazole can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in the use of this compound for therapeutic purposes.

Metabolic Pathways

5-Bromo-3-methyl-1,2,4-oxadiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular biomolecules . These interactions can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 5-Bromo-3-methyl-1,2,4-oxadiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 5-Bromo-3-methyl-1,2,4-oxadiazole can bind to intracellular proteins, affecting its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of 5-Bromo-3-methyl-1,2,4-oxadiazole is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, 5-Bromo-3-methyl-1,2,4-oxadiazole has been found to localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Additionally, the compound can accumulate in the mitochondria, affecting mitochondrial function and cellular energy metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methyl-1,2,4-oxadiazole typically involves the reaction of acid hydrazides with carboxylic acids or their derivatives. One common method includes the cyclization of diacyl hydrazines using cyclizing agents such as phosphorus oxychloride, thionyl chloride, or polyphosphoric acid . The reaction conditions often require elevated temperatures and anhydrous environments to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of 5-Bromo-3-methyl-1,2,4-oxadiazole may involve continuous flow processes to optimize reaction efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and minimizing waste.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-3-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.

Cyclization Reactions: It can form new heterocyclic compounds through cyclization reactions with suitable reagents.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the bromine atom under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed to oxidize the methyl group.

Cyclization: Cyclizing agents such as phosphorus oxychloride or thionyl chloride are commonly used to facilitate ring closure reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, which can exhibit different chemical and biological properties depending on the nature of the substituents introduced.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Bromomethyl)-5-methyl-1,2,4-oxadiazole: Similar in structure but with a different substitution pattern, affecting its reactivity and applications.

5-Bromo-2-methyl-1,3,4-oxadiazole: Another oxadiazole derivative with distinct electronic properties and biological activities.

5-Bromo-3-methyl-1,2,4-thiadiazole: Contains a sulfur atom instead of oxygen, leading to different chemical and biological properties.

Uniqueness

5-Bromo-3-methyl-1,2,4-oxadiazole is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These characteristics influence its reactivity, making it a versatile intermediate for the synthesis of various functionalized compounds. Its ability to form stable complexes with biological targets also makes it valuable for drug discovery and development .

Eigenschaften

IUPAC Name |

5-bromo-3-methyl-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2O/c1-2-5-3(4)7-6-2/h1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLNKLCHIQZCUCV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.97 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Bromothieno[2,3-c]pyridine](/img/structure/B1380337.png)